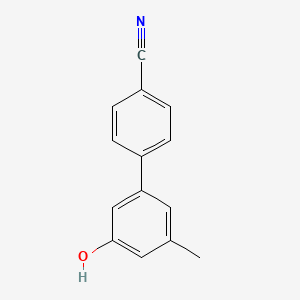
4-(2-Formylphenyl)-2-methylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Formylphenyl)-2-methylphenol, 95% (4-FMP-2-MP) is an aromatic compound that is widely used in scientific research. It is a colorless solid with a molecular formula of C11H10O2 and a molecular weight of 178.19 g/mol. 4-FMP-2-MP is commonly used in synthetic organic chemistry, as a reagent in various reactions, and as an intermediate in the synthesis of other compounds. It is also used as a starting material for the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and dyes.
Scientific Research Applications
4-(2-Formylphenyl)-2-methylphenol, 95% has a variety of scientific research applications. It is used as a starting material in the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in various organic reactions, such as the synthesis of polymers, the preparation of amines, and the synthesis of heterocycles. In addition, 4-(2-Formylphenyl)-2-methylphenol, 95% is used in the synthesis of polymers, the preparation of amines, and the synthesis of heterocycles.
Mechanism of Action
4-(2-Formylphenyl)-2-methylphenol, 95% is an aromatic compound that is widely used in scientific research. It has a variety of applications due to its reactivity and ability to act as a catalyst in various reactions. 4-(2-Formylphenyl)-2-methylphenol, 95% acts as a Lewis acid, which means it can accept an electron pair from a Lewis base, such as an amine or an alcohol. This allows it to act as a catalyst in various reactions, such as the Friedel-Crafts acylation of anisole. In addition, 4-(2-Formylphenyl)-2-methylphenol, 95% can act as a nucleophile, which means it can donate an electron pair to a Lewis acid, such as an acid chloride.
Biochemical and Physiological Effects
4-(2-Formylphenyl)-2-methylphenol, 95% is an aromatic compound that is widely used in scientific research. It does not have any known direct biochemical or physiological effects. However, it can act as a catalyst in various reactions and can be used as a starting material in the synthesis of other compounds. These compounds may have biochemical and physiological effects, depending on the compound.
Advantages and Limitations for Lab Experiments
4-(2-Formylphenyl)-2-methylphenol, 95% has several advantages and limitations for lab experiments. One of the main advantages is its reactivity, which allows it to act as a catalyst in various reactions. It is also relatively inexpensive and easy to obtain. However, it is also highly flammable and can be corrosive to certain materials, such as metals. In addition, it is volatile and can be toxic if inhaled.
Future Directions
There are several potential future directions for 4-(2-Formylphenyl)-2-methylphenol, 95%. One direction is the development of new reactions and applications for the compound. For example, it could be used as a catalyst in the synthesis of polymers, the preparation of amines, and the synthesis of heterocycles. Another potential direction is the development of new methods for the synthesis of 4-(2-Formylphenyl)-2-methylphenol, 95%. This could involve the use of alternative reagents or catalysts, or the development of more efficient and cost-effective methods. Finally, it could be used as a starting material for the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and dyes.
Synthesis Methods
4-(2-Formylphenyl)-2-methylphenol, 95% can be synthesized through a variety of methods. The most common method is the Friedel-Crafts acylation of anisole. This involves reacting anisole with an acid chloride, such as benzoyl chloride, in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction produces 4-(2-Formylphenyl)-2-methylphenol, 95% as a by-product. Other methods of synthesis include the reaction of 4-fluorobenzaldehyde with 2-methylphenol in the presence of a base, such as potassium carbonate, and the reaction of 4-formylbenzoic acid with 2-methylphenol in the presence of a base.
properties
IUPAC Name |
2-(4-hydroxy-3-methylphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10-8-11(6-7-14(10)16)13-5-3-2-4-12(13)9-15/h2-9,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNLEKFQZXSNNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CC=C2C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683698 |
Source


|
| Record name | 4'-Hydroxy-3'-methyl[1,1'-biphenyl]-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262000-63-4 |
Source


|
| Record name | 4'-Hydroxy-3'-methyl[1,1'-biphenyl]-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














